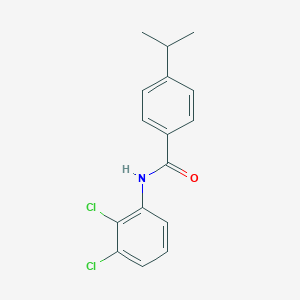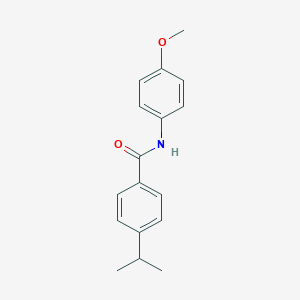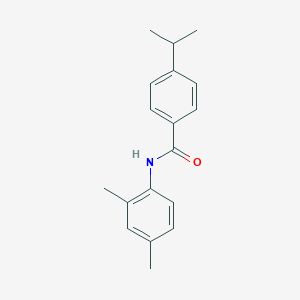
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide (TBH) is a sulfur-containing compound that has been found to have various physiological and biochemical effects. TBH has been the subject of several scientific studies due to its potential applications in different fields, including medicine, agriculture, and industry. In
Scientific Research Applications
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has been found to have several scientific research applications. It has been used as a sulfur donor in the synthesis of thiazoles and benzothiazoles, which have potential applications as antimicrobial agents. 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. In addition, 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has been used as a biological probe to study the role of sulfur-containing compounds in biological systems.
Mechanism of Action
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide acts as a sulfur donor in biological systems, which can lead to the formation of disulfide bonds and other sulfur-containing compounds. This can have various effects on biological processes, including protein folding, enzyme activity, and gene expression. 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has also been found to have antioxidant properties, which can protect cells from oxidative stress.
Biochemical and Physiological Effects
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has been found to have various biochemical and physiological effects. In vitro studies have shown that 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide can inhibit the growth of cancer cells and bacteria, and can protect cells from oxidative stress. In vivo studies have shown that 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide can improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has several advantages for lab experiments, including its high purity and stability. However, 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide can be difficult to handle due to its strong odor and toxicity. It is important to use proper safety precautions when working with 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide, including wearing gloves and a respirator.
Future Directions
There are several future directions for research on 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide. One area of interest is the development of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide-based materials for catalysis and energy storage. Another area of interest is the study of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide's potential applications in medicine, including its use as an anticancer agent and its effects on glucose metabolism. Further research is needed to fully understand the mechanisms of action and potential applications of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide.
Conclusion
In conclusion, 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide is a sulfur-containing compound that has several scientific research applications. Its synthesis method has been optimized to produce high yields of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide with minimal impurities. 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide acts as a sulfur donor in biological systems, which can have various effects on biological processes. It has been found to have several biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and bacteria, and protect cells from oxidative stress. 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has several advantages for lab experiments, including its high purity and stability, but it can be difficult to handle due to its strong odor and toxicity. Further research is needed to fully understand the mechanisms of action and potential applications of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide.
Synthesis Methods
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide can be synthesized using various methods, including the reaction of 2-mercaptobenzimidazole with trimethyl orthoformate and a Lewis acid catalyst. Other methods include the reaction of 2-aminobenzimidazole with dimethyl sulfate and sodium sulfide, and the reaction of 2-mercaptobenzimidazole with methyl iodide and sodium sulfide. These methods have been optimized to produce high yields of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide with minimal impurities.
properties
Molecular Formula |
C10H12N2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
3,5,6-trimethyl-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-6-4-8-9(5-7(6)2)12(3)10(13)11-8/h4-5H,1-3H3,(H,11,13) |
InChI Key |
DNULZXZYKXNBKC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C(=S)N2)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=S)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




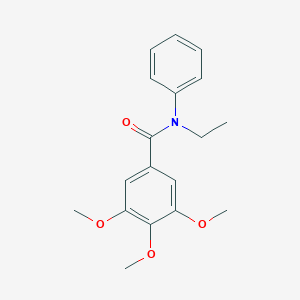
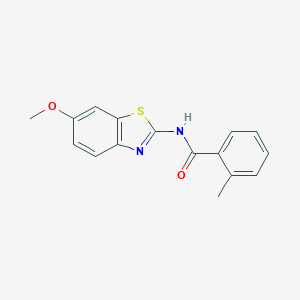
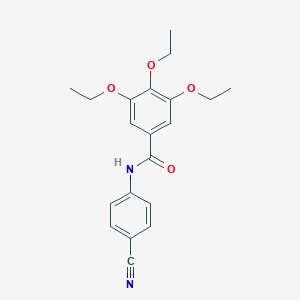
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)

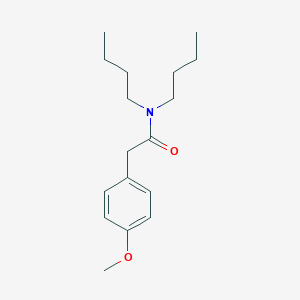
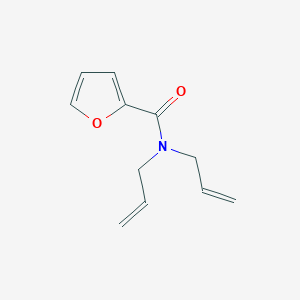

![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
